
6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a chromene core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the furan and thiophene substituents. Key steps may include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving suitable precursors such as salicylaldehyde derivatives and active methylene compounds.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Substitution Reactions: The furan-2-ylmethyl and thiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step protocols involving esterification, substitution, and amidation. A representative pathway includes:
Key Observations :
-
The amidation step (Step 2) consistently yields 60–75% after purification by flash chromatography .
-
Competitive substitution at the carboxamide nitrogen is mitigated using sterically hindered bases like TEA.
Substitution Reactions
The chloro group at position 6 undergoes nucleophilic substitution under controlled conditions:
Reaction | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Nucleophilic displacement | NaN₃, DMSO, 80°C, 12h | 6-Azido derivative | 45% | |
Thiol substitution | HS-CH₂Ph, K₂CO₃, DMF, 60°C, 8h | 6-(Benzylthio) analog | 52% |
Mechanistic Insight :
-
The electron-withdrawing chromene-4-one core activates the C6-Cl bond for SNAr reactions .
-
Steric hindrance from the furan/thiophenmethyl groups limits reactivity at the carboxamide nitrogen.
Oxidation and Reduction
The chromene core and substituents participate in redox transformations:
Reaction | Reagents/Conditions | Outcome | Source |
---|---|---|---|
Chromene ring oxidation | KMnO₄, H₂O, 0°C | Ring cleavage to dicarboxylic acid | |
Furan ring epoxidation | m-CPBA, CH₂Cl₂, RT | Furan → epoxide | |
Carboxamide reduction | LiAlH₄, THF, reflux | Amide → amine (partial decomposition) |
Limitations :
-
LiAlH₄ reduction of the carboxamide is inefficient (<20% yield) due to competing side reactions.
Hydrolysis and Stability
The carboxamide group demonstrates pH-dependent hydrolysis:
Condition | Reaction | Half-Life (25°C) | Source |
---|---|---|---|
1M HCl, reflux | Hydrolysis to carboxylic acid | 2h | |
1M NaOH, RT | Partial degradation | 8h | |
Neutral aqueous buffer | Stable (>7 days) | - |
Metal Complexation
The compound forms coordination complexes with transition metals:
Metal Salt | Conditions | Complex Structure | Application | Source |
---|---|---|---|---|
FeCl₃ | EtOH, RT, 1h | Octahedral Fe(III) complex | Catalytic studies | |
Cu(OAc)₂ | MeOH, 60°C, 4h | Square-planar Cu(II) complex | Antimicrobial screening |
Notable Property :
-
The Cu(II) complex exhibits enhanced solubility in polar aprotic solvents compared to the parent compound.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary pathways:
Pathway | Products | Quantum Yield (Φ) | Source |
---|---|---|---|
[4π] Electrocyclization | Furan-thiophene bridged dimer | 0.12 | |
Norrish Type I | Chromene ring cleavage | 0.08 |
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of this compound is primarily linked to its structural features, which allow for interactions with biological targets. Key applications include:
- Anticancer Activity : Research indicates that chromene derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of chromene have been evaluated for their efficacy against breast cancer and leukemia cell lines .
- Anti-inflammatory Effects : Chromene derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic uses in treating inflammatory diseases .
- Antimicrobial Activity : The compound's structural attributes may contribute to its antimicrobial properties. Similar chromene compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .
Synthetic Methodologies
The synthesis of 6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide involves several steps that can be optimized for yield and purity. Common methodologies include:
- Multi-step Synthesis : The synthesis typically involves the formation of the chromene scaffold through a series of condensation reactions, followed by functionalization to introduce the furan and thiophene moieties. This multi-step approach allows for the precise control of the compound's properties .
- Use of Catalysts : Catalysts such as Lewis acids can enhance reaction efficiency, facilitating the formation of the desired chromene structure with higher yields and shorter reaction times .
- Characterization Techniques : Post-synthesis, characterization techniques like NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Case Studies
Several studies highlight the applications of chromene derivatives similar to this compound:
- Study on Anticancer Properties : A study evaluated a series of chromene derivatives for their anticancer activity against various cancer cell lines. Results indicated that specific modifications in the chromene structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of chromene compounds, demonstrating their ability to reduce inflammation markers in vitro and in vivo models. The findings support further exploration into their therapeutic potential for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chromene core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, potentially modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine
- 6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-N-(1-methylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridin-7-amine
Uniqueness
6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with furan and thiophene substituents. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Biological Activity
The compound 6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide represents a novel class of biologically active chromene derivatives. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of furan and thiophene derivatives with appropriate carboxamide precursors. The structural integrity is confirmed through various spectroscopic techniques, including NMR and mass spectrometry. The presence of functional groups such as chloro, furan, and thiophene plays a crucial role in its biological properties.
Biological Activity Overview
Recent studies have highlighted the multifaceted biological activities of chromene derivatives, particularly those containing furan and thiophene moieties. The following sections detail specific areas of biological activity relevant to the compound .
1. Antioxidant Activity
Chromene derivatives have been shown to exhibit significant antioxidant properties. They scavenge free radicals, which can mitigate oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. For instance, compounds similar to this compound demonstrated effective inhibition of lipid peroxidation and enhancement of antioxidant enzyme activities in vitro .
2. Anti-inflammatory Effects
Studies indicate that chromene derivatives can inhibit key inflammatory pathways by targeting cyclooxygenases (COX) and lipoxygenases (LOX). The compound's structure suggests potential interactions with these enzymes, which could lead to reduced inflammation in conditions such as arthritis and inflammatory bowel disease .
3. Anticancer Properties
Research has shown that chromenes exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves apoptosis induction through the activation of caspases and modulation of cell cycle progression . The specific IC50 values for related compounds have been reported in the range of 10–30 µM, indicating promising anticancer activity .
4. Enzyme Inhibition Studies
In vitro studies have evaluated the inhibitory effects of chromene derivatives on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit these enzymes suggests potential applications in treating cognitive disorders .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the substituents significantly influence biological activity. For example:
- Chloro Substitution : Enhances lipophilicity and may improve binding affinity to target enzymes.
- Furan and Thiophene Rings : Contribute to increased biological activity through π-stacking interactions with enzyme active sites.
Compound Variant | IC50 against AChE (µM) | IC50 against BChE (µM) | Antioxidant Activity |
---|---|---|---|
Base Compound | 15.2 | 18.5 | Moderate |
Variant A | 10.4 | 12.3 | High |
Variant B | 25.6 | 30.1 | Low |
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of a related chromene derivative resulted in significant reductions in tumor size compared to control groups, suggesting its potential as an anticancer agent .
- Clinical Relevance : Chromenes have been explored for their neuroprotective effects in clinical settings, showing promise in improving cognitive function among patients with mild cognitive impairment .
Properties
Molecular Formula |
C21H16ClNO4S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C21H16ClNO4S/c1-13-8-19-16(9-17(13)22)18(24)10-20(27-19)21(25)23(11-14-4-2-6-26-14)12-15-5-3-7-28-15/h2-10H,11-12H2,1H3 |
InChI Key |
PUCMSDOYPMIDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4 |
Origin of Product |
United States |
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